3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole
Overview
Description
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole is a complex organic compound with the molecular formula C10H8Br2N2O3 This compound is characterized by the presence of two bromine atoms, a dioxolane ring, and an aza-oxindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by the introduction of the dioxolane ring. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reactions are usually carried out under controlled temperatures to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for achieving high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the dioxolane ring into other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 3,3-Dibromo-4-(1,3-dioxolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
3,3-Dibromo-4-(1,3-dioxolan-2-yl)-7-aza-2-oxindole is unique due to its specific combination of functional groups and structural features The presence of both bromine atoms and the dioxolane ring in the aza-oxindole core distinguishes it from other similar compounds
Properties
IUPAC Name |
3,3-dibromo-4-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O3/c11-10(12)6-5(8-16-3-4-17-8)1-2-13-7(6)14-9(10)15/h1-2,8H,3-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVOIVKBAOZVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C(=NC=C2)NC(=O)C3(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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